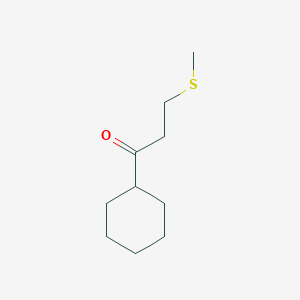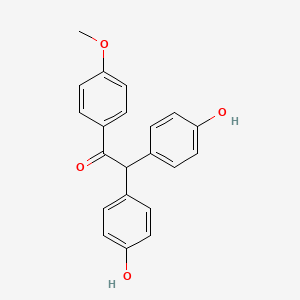![molecular formula C26H44O2Si B13437087 (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position and a methyl group at the 15-beta position. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Protection of Hydroxyl Group: The 3-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Introduction of Methyl Group: The 15-beta position is methylated using a methylating agent like methyl iodide (CH3I) under basic conditions.
Oxidation and Reduction: The compound may undergo oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization and chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBDMS-Cl, imidazole, pyridine.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in synthetic pathways.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex steroidal structures. Its unique protecting group allows for selective reactions at other positions on the molecule.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The structural modifications can lead to compounds with specific biological activities.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. It serves as a precursor for the synthesis of steroidal drugs with anti-inflammatory, anabolic, or contraceptive properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one involves its interaction with specific molecular targets. The TBDMS group provides steric hindrance, influencing the compound’s reactivity and selectivity in biological systems. The methyl group at the 15-beta position can affect the compound’s binding affinity to receptors or enzymes, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Androstane: The parent compound without the TBDMS and methyl modifications.
Testosterone: A naturally occurring steroid with similar structural features but different functional groups.
Dihydrotestosterone (DHT): Another steroid with a similar backbone but different functional groups.
Uniqueness
The presence of the TBDMS protecting group and the 15-beta methyl group makes (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one unique. These modifications provide distinct chemical properties, such as increased stability and selective reactivity, which are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C26H44O2Si |
|---|---|
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,15R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H44O2Si/c1-17-15-22(27)26(6)14-12-21-20(23(17)26)10-9-18-16-19(11-13-25(18,21)5)28-29(7,8)24(2,3)4/h9,17,19-21,23H,10-16H2,1-8H3/t17-,19+,20-,21+,23+,25+,26-/m1/s1 |
Clave InChI |
YABQFQKCCVKXNQ-FKVVVTPWSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)





![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)





